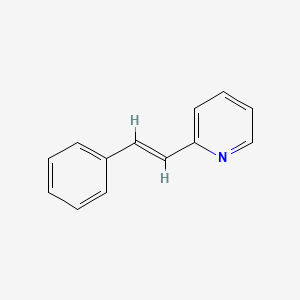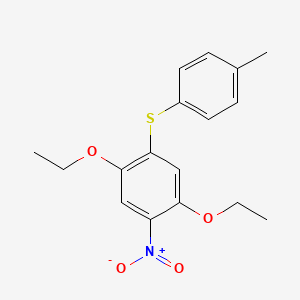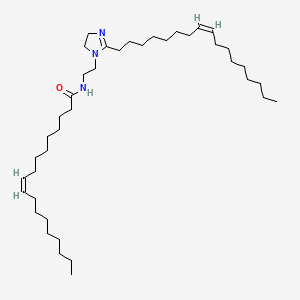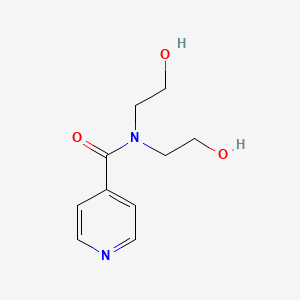
2-Styrylpyridine
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing 2-Styrylpyridine. One common approach involves the condensation of pyridine with an aldehyde or ketone bearing a styryl group. Green chemistry conditions have been explored to obtain these derivatives .
Molecular Structure Analysis
The molecular structure of 2-Styrylpyridine is planar, with the styryl group conjugated to the pyridine ring. X-ray crystallography studies have confirmed this planarity, closely matching theoretical predictions. Isomeric forms may arise due to variations in the position of substituents (e.g., cyano groups) on the phenyl ring or the pyridine nitrogen atom .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photophysical Properties and Photocyclization
- Highly Regioselective Photocyclization : 3-Styrylpyridines, closely related to 2-Styrylpyridine, undergo regioselective formation of 2-azaphenanthrene products under anaerobic conditions. This process is influenced by oxygen presence and involves sigmatropic rearrangements and interactions with oxidants (Lewis, Kalgutkar, & Yang, 2001).
Antitumor Activity
- Synthesis with Antitumor Properties : 2-α-Styrylpyridines, synthesized through coupling polyoxygenated N-tosylhydrazones with 2-halopyridines, exhibit significant antiproliferative and antimitotic activities, comparable to reference compounds in antitumor studies (Lawson et al., 2013).
Applications in Alzheimer’s Disease Imaging
- SPECT Imaging Probes for Alzheimer's Disease : Styrylpyridines, particularly radioiodinated variants, show promise as single photon emission computed tomography (SPECT) probes. They exhibit high affinity for Aβ plaques in Alzheimer’s disease brain homogenates and can effectively image these plaques in vivo (Qu et al., 2007).
Theoretical Analysis of Electronic Properties
- Comparative Theoretical Study of UV/Vis Absorption Spectra : A detailed theoretical analysis of 2-Styrylpyridine and its derivatives using time-dependent density functional theory (TD-DFT) calculations has been performed. This study provides insights into the molecular orbital energy values, gap energies, and absorption wavelengths of these compounds (Castro et al., 2013).
Photodimerization in Zeolite Cages
- Photodimerization Behavior : The photodimerization of trans-2-Styrylpyridine in zeolite cages exhibits interesting behavior, with the product distribution depending on the free volume inside the zeolite cage. Acidic zeolites, such as HY and MgY, catalyze the thermal reaction of 2-Styrylpyridine (Lalitha, Pitchumani, & Srinivasan, 2000).
Cation-π Interactions in Photodimerization
- Role of Cation-π Interactions : Exploring the contribution of cation−π interaction in the photocyclodimerization of Styrylpyridines reveals the influence of acid concentration and substituents on the product distribution. This has implications for understanding and controlling the photodimerization process (Yamada, Uematsu, & Yamashita, 2007).
Applications in Coordination Chemistry
- Coordination Chemistry of Pyridine Derivatives : Derivatives of pyridine, including Styrylpyridines, have been used as ligands in coordination chemistry. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Direcciones Futuras
: Castro, M. E., Percino, M. J., Chapela, V. M., Soriano-Moro, G., Ceron, M., & Melendez, F. J. (2013). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 19(5), 2015–2026. Link : Theoretical and Experimental Spectroscopic Analysis of Cyano … (2013). International Journal of Molecular Sciences, 14(2), 4005–4018. Link : X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to … (2015). Molecules, 20(4), 5793–5807. Link
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWAXVRXKIUQB-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345907 | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Styrylpyridine | |
CAS RN |
538-49-8, 714-08-9 | |
| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Stilbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1593720.png)


![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)




![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)

